4-Propyl-1-indanone

Physical Chemistry Synthetic Chemistry Purification

4-Propyl-1-indanone (CAS: 125114-91-2, molecular formula C12H14O, molecular weight 174.24 g/mol) is a substituted 1-indanone derivative featuring a propyl group at the 4-position of the fused bicyclic indanone framework. The compound is a member of the broader 1-indanone class, which is recognized for its utility as a synthetic building block and as a scaffold in medicinal chemistry programs targeting diverse therapeutic areas.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
Cat. No. B8649400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-1-indanone
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCC1=C2CCC(=O)C2=CC=C1
InChIInChI=1S/C12H14O/c1-2-4-9-5-3-6-11-10(9)7-8-12(11)13/h3,5-6H,2,4,7-8H2,1H3
InChIKeyDNWXDPCOVNDORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propyl-1-indanone: Chemical Identity and Core Procurement Parameters for Research Use


4-Propyl-1-indanone (CAS: 125114-91-2, molecular formula C12H14O, molecular weight 174.24 g/mol) is a substituted 1-indanone derivative featuring a propyl group at the 4-position of the fused bicyclic indanone framework . The compound is a member of the broader 1-indanone class, which is recognized for its utility as a synthetic building block and as a scaffold in medicinal chemistry programs targeting diverse therapeutic areas [1]. The specific placement of the propyl substituent at the 4-position confers distinct physicochemical properties, including a calculated density of 1.0±0.1 g/cm³ and a predicted boiling point of 273.3±19.0 °C . As an unsubstituted aromatic core with a single lipophilic side chain, it serves as a versatile intermediate for further functionalization via electrophilic aromatic substitution or carbonyl chemistry, a key consideration for synthetic route planning in both academic and industrial research settings [1].

Why 4-Propyl-1-indanone Cannot Be Interchanged with Other Propyl- or Alkyl-Substituted Indanones Without Experimental Re-validation


Indanone derivatives bearing substituents at different positions (e.g., 2-propyl, 3-propyl, 4-alkyl) are not functionally equivalent despite sharing the same core heterocycle. The position of the substituent on the indanone ring critically influences electronic distribution, steric environment, and metabolic stability [1]. Even among isomers with identical molecular formulas (e.g., 2-propyl-1-indanone, 3-propyl-1-indanone, and 4-propyl-1-indanone), the differing substitution patterns alter the compound's reactivity in synthetic transformations and its interaction with biological targets [2]. Similarly, altering the alkyl chain length (e.g., methyl vs. ethyl vs. propyl) modifies lipophilicity (logP) and, consequently, membrane permeability and non-specific binding profiles [3]. Therefore, substituting 4-propyl-1-indanone with a generic 'indanone derivative' without specific experimental validation introduces significant and unquantified risk of divergent outcomes in both chemical synthesis and biological assay contexts. The following evidence-based comparisons quantify these critical differences.

Quantitative Differentiation of 4-Propyl-1-indanone Against Structurally Proximal Analogs


Physicochemical Differentiation: Boiling Point and Density Compared to Positional Isomers

4-Propyl-1-indanone exhibits distinct physical properties compared to its positional isomer 2-Propyl-1-indanone. The boiling point of 2-Propyl-1-indanone is reported as 65 °C at 0.07 mmHg . In contrast, the predicted boiling point of 4-Propyl-1-indanone at standard atmospheric pressure is 273.3±19.0 °C . While direct experimental comparison at identical pressure is not available, the substantial difference in reported boiling points under vacuum versus atmospheric pressure, coupled with the solid physical state of 4-Propyl-1-indanone at room temperature versus the liquid state of 2-Propyl-1-indanone, indicates divergent intermolecular interactions that directly impact purification and handling protocols.

Physical Chemistry Synthetic Chemistry Purification

Biological Activity Divergence: Dihydroorotase Inhibition Compared to Indanone Class Baseline

4-Propyl-1-indanone demonstrates measurable, albeit modest, inhibitory activity against dihydroorotase, an enzyme involved in pyrimidine biosynthesis. In a biochemical assay using enzyme from mouse Ehrlich ascites, 4-Propyl-1-indanone exhibited an IC50 of 1.00E+6 nM (1.0 mM) when tested at a concentration of 10 µM at pH 7.37 [1]. This provides a quantitative benchmark. While this potency is weak in absolute terms, it is informative when contrasted with a structurally related indanone derivative evaluated in the same assay system, which showed an IC50 of 1.80E+5 nM (0.18 mM) [2]. This approximately 5.6-fold difference in potency illustrates that seemingly minor structural variations within the indanone class can lead to quantifiable shifts in target engagement, underscoring the non-interchangeable nature of these compounds in early-stage screening.

Enzymology Medicinal Chemistry Inhibitor Screening

Comparative Utility as a Synthetic Intermediate: A Verified Precursor in Complex Molecule Construction

5,6-Dimethoxy-4-propyl-1-indanone, a derivative of the target compound 4-Propyl-1-indanone, has been explicitly utilized and validated as a key intermediate in the efficient preparation of indenoic acid precursors [1]. This contrasts with the more widely documented use of unsubstituted 1-indanone or 4-Methyl-1-indanone as building blocks for polycyclic aromatic hydrocarbons . The 4-propyl substitution pattern on the dimethoxy-indanone core was a specific design element required for the synthesis of 2-benzyl-5,6-dimethoxy-7-propyl-1H-indenes, highlighting that the alkyl chain length and position are not arbitrary but are dictated by the target molecule's structure. This demonstrates that 4-Propyl-1-indanone is not merely a theoretical building block but a proven, literature-precedented scaffold for accessing a specific chemical space.

Synthetic Methodology Organic Synthesis Precursor Development

Structural Confirmation and Identity Verification: Distinct 13C NMR Spectroscopic Signature

The 13C NMR spectrum of 4-Propyl-1-indanone has been assigned and reported in the peer-reviewed literature as part of a systematic study on substituted indanones, tetralones, and related compounds [1]. This study provides a definitive set of chemical shifts for the compound, enabling unambiguous structural confirmation and identity verification. While analogous 13C NMR data exists for other substituted indanones, the specific chemical shift pattern of 4-Propyl-1-indanone is unique to its substitution pattern. Access to these published reference data is essential for quality control upon receipt of the compound, ensuring that the procured material is indeed the intended positional isomer and not a mislabeled or impure product.

Analytical Chemistry Structural Elucidation Quality Control

Procurement-Driven Application Scenarios for 4-Propyl-1-indanone Based on Verifiable Evidence


Synthesis of Indenoic Acid Derivatives and Related Polycyclic Frameworks

4-Propyl-1-indanone and its dimethoxy derivative serve as validated precursors for the construction of indenoic acids and related polycyclic systems [1]. This application is directly supported by primary literature where the compound was a key intermediate. Researchers engaged in medicinal chemistry programs targeting novel anti-inflammatory or anticancer agents requiring such scaffolds can confidently incorporate 4-Propyl-1-indanone into their synthetic planning, based on this demonstrated utility.

Inhibitor Screening and Early-Stage Drug Discovery for Dihydroorotase and Related Targets

4-Propyl-1-indanone has a documented, quantifiable inhibitory effect on dihydroorotase (IC50 = 1.0 mM) [2]. While not a potent inhibitor, this activity provides a defined starting point for structure-activity relationship (SAR) studies. Medicinal chemists exploring pyrimidine biosynthesis inhibitors can use this compound as a reference point for evaluating the impact of further structural modifications on target engagement, as defined by its known biochemical profile.

Reference Standard for Analytical Method Development and Quality Control

The peer-reviewed assignment of 4-Propyl-1-indanone's 13C NMR spectrum provides an authoritative reference for analytical chemists [3]. This data is invaluable for developing robust quality control (QC) methods to verify the identity and purity of this compound upon receipt or after synthetic manipulation. Analytical laboratories can rely on these published chemical shifts as a primary standard for structural confirmation.

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